Octyl beta-d-glucuronic acid Octyl beta-d-glucuronic acid
Brand Name: Vulcanchem
CAS No.: 226932-67-8
VCID: VC2852721
InChI: InChI=1S/C14H26O7/c1-2-3-4-5-6-7-8-20-14-11(17)9(15)10(16)12(21-14)13(18)19/h9-12,14-17H,2-8H2,1H3,(H,18,19)/t9-,10-,11+,12-,14+/m0/s1
SMILES: CCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O
Molecular Formula: C14H26O7
Molecular Weight: 306.35 g/mol

Octyl beta-d-glucuronic acid

CAS No.: 226932-67-8

Cat. No.: VC2852721

Molecular Formula: C14H26O7

Molecular Weight: 306.35 g/mol

* For research use only. Not for human or veterinary use.

Octyl beta-d-glucuronic acid - 226932-67-8

Specification

CAS No. 226932-67-8
Molecular Formula C14H26O7
Molecular Weight 306.35 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-octoxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C14H26O7/c1-2-3-4-5-6-7-8-20-14-11(17)9(15)10(16)12(21-14)13(18)19/h9-12,14-17H,2-8H2,1H3,(H,18,19)/t9-,10-,11+,12-,14+/m0/s1
Standard InChI Key SYLNWYZPTDDGMH-BYNIDDHOSA-N
Isomeric SMILES CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
SMILES CCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O
Canonical SMILES CCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O

Introduction

Structural Definition and Synthesis Pathway

Octyl beta-d-glucuronic acid is synthesized through the selective oxidation of octyl β-D-glucopyranoside’s primary hydroxyl group to a carboxyl group. The reaction proceeds via a chemoenzymatic pathway involving Trametes versicolor laccase and TEMPO, which oxidizes the hydroxyl group under mild aqueous conditions (pH 5, 24°C) . This method avoids harsh chemical oxidants and protection/deprotection steps, aligning with sustainable chemistry principles.

Reaction Mechanism

The oxidation mechanism involves TEMPO-mediated electron transfer. Laccase oxidizes TEMPO to its oxoammonium ion, which abstracts a hydrogen atom from the primary hydroxyl group of octyl β-D-glucopyranoside, forming a radical intermediate. This intermediate is further oxidized to form the carboxyl group . The reaction achieves high selectivity due to the steric accessibility of the primary hydroxyl group in the glucopyranoside structure.

Table 1: Key Reaction Parameters

ParameterValueSource
Substrate (OG) ConcentrationUp to 60 mM
TEMPO Concentration19.2 mM
Enzyme SourceT. versicolor laccase
Reaction Time24 hours
Conversion≥85%

Physicochemical Properties

Molecular Characteristics

Octyl beta-d-glucuronic acid exhibits distinct physicochemical properties compared to its parent compound, octyl β-D-glucopyranoside.

Table 2: Molecular Properties Comparison

PropertyOctyl β-D-glucopyranosideOctyl beta-d-glucuronic acid
Molecular FormulaC₁₄H₂₈O₆C₁₄H₂₅O₇
Molecular Weight282.39 g/mol305.16 g/mol
pKa of Carboxyl GroupN/A3.32
Critical Micelle Concentration (CMC)~22 mMNot reported

The carboxyl group introduces ionizable functionality, enabling pH-dependent charge. At pH < 3.32, the carboxyl group protonates, reducing electrostatic repulsion and enhancing surfactant aggregation. Above this pKa, deprotonation increases solubility and stabilizes micellar structures .

Solubility and Aggregation Behavior

Octyl beta-d-glucuronic acid’s solubility depends on pH and temperature. While direct solubility data is limited, its parent compound (octyl β-D-glucopyranoside) has a solubility of 485 mg/mL in water . The carboxyl group in the derivative likely improves solubility in acidic conditions due to protonation. Micellar behavior is critical for applications in drug delivery and emulsification. Unlike nonionic alkyl glycosides, the pH-responsive carboxyl group allows dynamic control over micelle size and stability .

Applications and Research Findings

pH-Responsive Surfactant Systems

The compound’s pH-dependent charge makes it suitable for controlled-release systems. For example, at physiological pH (7.4), the carboxyl group is deprotonated, forming stable micelles. Acidic environments (e.g., lysosomes) protonate the group, disrupting micelles and releasing encapsulated cargo . This property is analogous to sophorolipids, which form pH-dependent bilayers and vesicles .

Environmental and Industrial Uses

Octyl beta-d-glucuronic acid’s biodegradability and low toxicity position it as a green alternative to synthetic surfactants. Potential applications include:

  • Bioremediation: Enhancing solubilization of hydrophobic pollutants.

  • Cosmetics: Formulating pH-sensitive emulsions.

  • Biomedical Imaging: Targeted delivery of contrast agents.

Comparative Analysis with Analogues

PropertyOctyl beta-d-glucuronic acidAcidic Sophorolipids
pH ResponsivenesspKa 3.32Broad pH range
Micellar StabilitypH-dependentpH-dependent
BiodegradabilityHighHigh
ParameterGuideline
StorageCool, dry place
Eye ProtectionSafety goggles
Skin ContactAvoid prolonged exposure

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